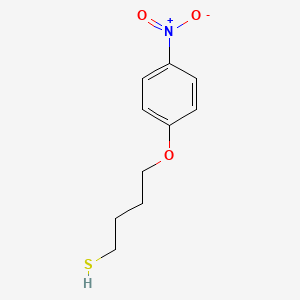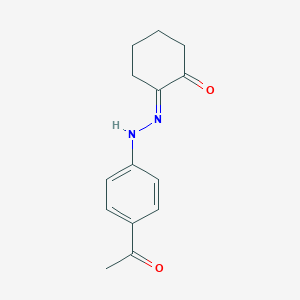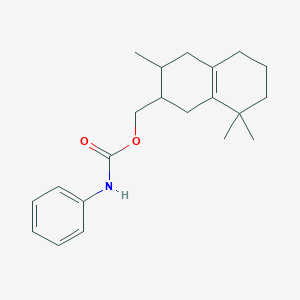![molecular formula C16H22N2O B3846542 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DMP777, is a chemical compound that has gained attention due to its potential use in scientific research. This pyrazole derivative has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In Furthermore, we will list possible future directions for research on this compound.
Scientific Research Applications
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This makes 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole a promising candidate for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Furthermore, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been found to have a neuroprotective effect, making it a potential therapeutic agent for the prevention and treatment of neurodegenerative diseases.
Mechanism of Action
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in an increase in chloride ion influx into the neuron, causing hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole are primarily mediated through its interaction with GABA-A receptors. By enhancing the activity of GABA, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have anxiolytic, sedative, and anticonvulsant effects. Additionally, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been found to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a potent and selective modulator of GABA-A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has a long half-life, allowing for sustained effects in in vitro and in vivo experiments. However, there are also limitations to the use of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age, sex, and genetic background.
Future Directions
There are several possible future directions for research on 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more selective modulators of GABA-A receptors, which could lead to more effective treatments for neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, and to determine its potential for use in the prevention and treatment of neurodegenerative diseases. Finally, the effects of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole on other physiological systems and its potential for use in other areas of research, such as cancer biology and immunology, warrant further investigation.
properties
IUPAC Name |
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-11-7-8-16(12(2)10-11)19-9-5-6-15-13(3)17-18-14(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAUCJAALWLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)


![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)

![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3846551.png)